molecular formula C11H14N4 B2767585 5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile CAS No. 2092857-00-4

5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile

Cat. No.: B2767585
CAS No.: 2092857-00-4
M. Wt: 202.261
InChI Key: PJQGWWSQAUPAQJ-UHFFFAOYSA-N
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Description

5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H14N4. It is a derivative of pyridine and piperazine, featuring a nitrile group at the 3-position of the pyridine ring and a piperazinylmethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile typically involves the reaction of 5-chloromethylpyridine-3-carbonitrile with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the piperazine moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the nitrile group can yield amides, while oxidation can produce carboxylic acids.

Scientific Research Applications

5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-[(Piperidin-1-yl)methyl]pyridine-3-carbonitrile: Similar structure but with a piperidine ring instead of piperazine.

    5-[(Morpholin-1-yl)methyl]pyridine-3-carbonitrile: Contains a morpholine ring instead of piperazine.

    5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carbonitrile: Features a pyrrolidine ring instead of piperazine.

Uniqueness

5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile is unique due to the presence of both a piperazine ring and a nitrile group, which confer specific chemical and biological properties. The piperazine ring enhances its ability to interact with biological targets, while the nitrile group provides a site for further chemical modifications .

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-6-10-5-11(8-14-7-10)9-15-3-1-13-2-4-15/h5,7-8,13H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQGWWSQAUPAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CN=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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